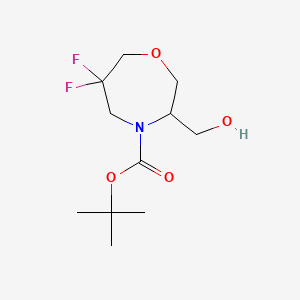

Tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Description

Tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS: 3038128-10-5) is a seven-membered 1,4-oxazepane ring derivative with a tert-butyl carbamate group at position 4, a hydroxymethyl group at position 3, and two fluorine atoms at position 6 . This compound is structurally notable for its stereochemical complexity and fluorination, which may enhance metabolic stability and binding affinity in pharmaceutical applications.

Properties

Molecular Formula |

C11H19F2NO4 |

|---|---|

Molecular Weight |

267.27 g/mol |

IUPAC Name |

tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate |

InChI |

InChI=1S/C11H19F2NO4/c1-10(2,3)18-9(16)14-6-11(12,13)7-17-5-8(14)4-15/h8,15H,4-7H2,1-3H3 |

InChI Key |

STRRFMMMGRSGIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(COCC1CO)(F)F |

Origin of Product |

United States |

Preparation Methods

Oxidation of Hydroxyl Precursors to Ketones

A common approach involves oxidation of a hydroxylated difluoropiperidine intermediate to the corresponding ketone, which can then be elaborated to the oxazepane ring.

- Procedure: Use of Dess-Martin periodinane as the oxidizing agent in dichloromethane at room temperature under inert nitrogen atmosphere.

- Outcome: Conversion of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate to tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate with high purity and yield.

| Parameter | Details |

|---|---|

| Oxidizing agent | Dess-Martin periodinane |

| Solvent | Dichloromethane (dry) |

| Temperature | 20 °C (room temperature) |

| Atmosphere | Nitrogen (inert) |

| Reaction time | Until completion (monitored by TLC/LC-MS) |

| Work-up | Saturated sodium bicarbonate and sodium sulfite washes, drying over MgSO4 |

| Product state | Yellow solid |

Ring Expansion and Difluorination

- Starting from the ketone intermediate, ring expansion to form the 1,4-oxazepane ring is achieved by nucleophilic addition of hydroxymethyl groups or related nucleophiles.

- Difluorination at the 6-position is introduced either by direct fluorination reagents or by using fluorinated building blocks in earlier steps.

Introduction of Hydroxymethyl Group

- The hydroxymethyl group at the 3-position is introduced via nucleophilic substitution or reduction of aldehyde intermediates.

- For example, addition of formaldehyde or equivalents to the ring system under basic conditions can install the hydroxymethyl functionality.

Protection as tert-Butyl Ester

- The carboxylate group is protected as a tert-butyl ester to increase stability and facilitate purification.

- This is typically done by esterification of the corresponding acid or by using tert-butyl protected starting materials.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidation of hydroxyl to ketone | Dess-Martin periodinane, CH2Cl2, 20 °C, N2 atmosphere | ~85-90% | High purity yellow solid obtained |

| Nucleophilic ring expansion | Hydroxymethyl nucleophile, base, THF or similar solvent | Variable | Requires careful control to avoid overreaction |

| Difluorination | Fluorinating agents or fluorinated precursors | Variable | Often introduced in early synthetic steps |

| Esterification | tert-Butyl protection via standard esterification | High | Protects carboxylate during further steps |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Proton and fluorine NMR confirm the presence of difluoro substituents and hydroxymethyl groups.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Used to monitor reaction progress and purity.

- Infrared Spectroscopy (IR): Confirms ester and hydroxyl functionalities.

Summary and Recommendations

- The preparation of this compound involves multi-step synthesis with critical oxidation and fluorination steps.

- Dess-Martin periodinane oxidation in dichloromethane under inert atmosphere is a reliable method for converting hydroxyl precursors to ketones.

- Subsequent ring expansion and hydroxymethylation require controlled conditions to maintain stereochemistry and yield.

- Protection of the carboxylate as a tert-butyl ester is essential for stability and purification.

- Analytical methods such as NMR and LC-MS are indispensable for monitoring and confirming the structure.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Carboxylic acid derivatives

Reduction: Alcohols or amines, depending on the reducing agent

Substitution: Various substituted derivatives with different functional groups

Scientific Research Applications

Tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a synthetic organic compound with the molecular formula . It is an oxazepane, a seven-membered heterocyclic compound containing nitrogen and oxygen atoms. The compound features a tert-butyl group, two fluorine atoms at the 6-position, a hydroxymethyl group at the 3-position, and a carboxylate functionality at the 4-position. This arrangement gives it potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science.

Potential Applications

This compound has been investigated for its biological properties, with studies focusing on its binding affinity to specific enzymes and receptors to elucidate its mechanism of action and therapeutic potential. The presence of fluorine atoms can enhance metabolic stability and bioactivity, making the compound a candidate for pharmacological studies. Preliminary research suggests it could have applications in treating diseases where modulation of molecular targets is necessary.

Ongoing Research

Research is ongoing into the interactions of this compound with biological targets. Studies focus on its binding affinity to specific enzymes and receptors, which may elucidate its mechanism of action and therapeutic potential. The compound's unique structural features likely influence its reactivity and interactions within biological systems.

Mechanism of Action

The mechanism of action of tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoro group and the oxazepane ring can influence the compound’s binding affinity and selectivity for these targets. The hydroxymethyl group may also play a role in the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Differences Among Oxazepane Derivatives

Key Observations:

Fluorination: The target compound is unique in having two fluorine atoms at position 6, which are absent in other analogs. Fluorine’s electronegativity and small atomic radius can enhance lipophilicity and metabolic stability compared to non-fluorinated derivatives like CAS 1063734-19-9 .

Substituent Position : The hydroxymethyl group at position 3 distinguishes the target compound from positional isomers such as CAS 2168872-94-2 (hydroxymethyl at position 5) . This positional variation may influence hydrogen-bonding interactions in biological systems.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Polarity : The ketone group in CAS 748805-97-2 increases hydrophilicity compared to the hydroxymethyl and fluorine-substituted target compound .

- Hazards: Non-fluorinated analogs (e.g., CAS 1063734-19-9) exhibit skin/eye irritation risks (H315, H319), suggesting similar precautions for the fluorinated derivative .

Biological Activity

Tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological interactions, and potential therapeutic applications based on available research findings.

Structural Overview

The compound has the molecular formula and features a unique arrangement of functional groups that contribute to its biological activity:

- Tert-butyl group : Enhances lipophilicity.

- Difluoro substituents : Known to increase metabolic stability.

- Hydroxymethyl group : May facilitate interactions with biological targets.

- Carboxylate functionality : Implicated in enzyme interactions.

Preliminary studies indicate that this compound may interact with specific enzymes and receptors, influencing various biochemical pathways. The fluorine atoms in its structure are particularly noteworthy as they can enhance the compound's metabolic stability and bioactivity, making it a candidate for further pharmacological exploration.

Binding Affinity Studies

Research is ongoing to evaluate the binding affinity of this compound to various biological targets. Initial findings suggest that it may exhibit significant binding to certain enzymes involved in metabolic processes. This interaction could potentially modulate the activity of these enzymes, leading to therapeutic effects in conditions where such modulation is beneficial .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other oxazepane derivatives. The following table summarizes key differences:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate | C10H20N2O3 | Contains an amino group instead of difluoro |

| Tert-butyl 6-fluoro-1,4-oxazepane-4-carboxylate | C11H20FNO4 | Contains one fluorine atom |

| This compound | C12H19F2NO3 | Dual fluorination and hydroxymethyl group |

The dual fluorination at the 6-position combined with a hydroxymethyl group at the 3-position may confer unique biological activities compared to these related compounds.

Pharmacological Studies

Research has indicated that compounds similar to this compound have shown promising results in preclinical models for various diseases. For instance:

- Anticancer Activity : Some oxazepane derivatives have been studied for their potential anticancer properties by inhibiting tumor growth through enzyme modulation.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory effects by targeting specific inflammatory pathways.

These findings suggest that this compound could possess similar therapeutic potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.